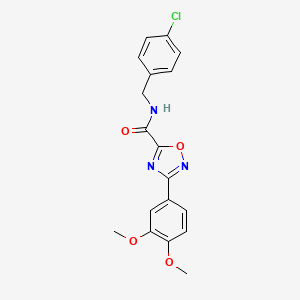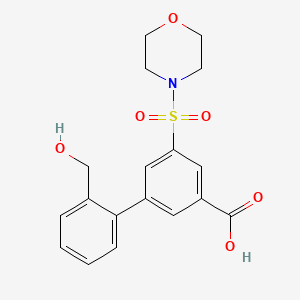![molecular formula C18H17NO3 B5307075 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5307075.png)
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde, also known as MEIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEIC is a synthetic compound that belongs to the class of indole derivatives and has a molecular formula of C18H17NO3.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of COX-2 and PKC. This compound has also been shown to induce apoptosis, a programmed cell death, in cancer cells. In vivo studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde is its high purity level, which makes it suitable for various research applications. This compound is also stable under various conditions, making it easy to handle and store. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments. This compound also has limited availability, which can make it difficult to obtain for some researchers.
Future Directions
For research include studying the potential of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde as a therapeutic agent, understanding its mechanism of action, and developing new synthesis methods to improve its solubility and availability.
Synthesis Methods
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde involves the reaction of 1H-indole-3-carbaldehyde with 4-methoxyphenethylamine in the presence of a base. The reaction yields this compound as a yellow solid with a high purity level. The synthesis method of this compound has been optimized to achieve a high yield and purity level, making it suitable for various research applications.
Scientific Research Applications
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs). This compound has also been studied for its potential as a fluorescent probe for the detection of trace amounts of metal ions in biological samples. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-21-15-6-8-16(9-7-15)22-11-10-19-12-14(13-20)17-4-2-3-5-18(17)19/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRCPMXTOWXILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5307013.png)
![6-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3-amine](/img/structure/B5307022.png)
![(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)

![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)

![3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5307049.png)
![N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5307051.png)
![3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol](/img/structure/B5307064.png)
![1-[(3,4-dimethylphenyl)amino]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5307067.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5307091.png)
![benzyl 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoate](/img/structure/B5307099.png)
![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5307112.png)